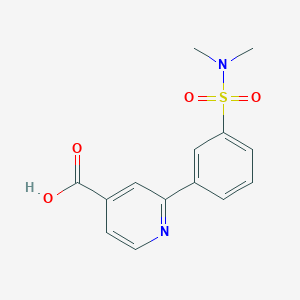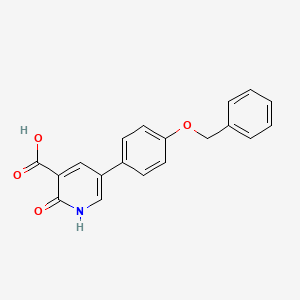
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid (2-DMSI) is a synthetic organic compound with a wide range of applications in the pharmaceutical and biotechnological industries. It is an important intermediate in the production of various drugs and biopharmaceuticals. 2-DMSI has been studied extensively for its unique properties and its potential to be used as a drug delivery system.
Wirkmechanismus
The mechanism of action of 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% is not fully understood. However, it is believed to be related to its ability to form a complex with the drug molecule. This complex is believed to be more stable than the drug molecule itself, allowing it to be more efficiently absorbed and transported within the body.
Biochemical and Physiological Effects
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of a variety of enzymes, including cytochrome P450 enzymes. In addition, it has been found to inhibit the activity of a variety of transcription factors, including NF-κB. Finally, 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been found to have anti-inflammatory and anti-tumorigenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has a number of advantages for lab experiments. It is relatively stable and can be easily synthesized in the lab. In addition, it can be used to deliver a variety of drugs and biopharmaceuticals. However, it is important to note that 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% is a synthetic compound and is not approved for human use. Therefore, it should only be used in lab experiments for research purposes.
Zukünftige Richtungen
The potential applications of 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% are vast and there are a number of potential future directions for research. One possible direction is to further explore its potential use in drug delivery systems. This could include exploring its ability to deliver a wider range of drugs, as well as its potential to increase the stability and bioavailability of drugs. Additionally, further research could be conducted to explore its potential use in the production of biopharmaceuticals. Finally, further research could be conducted to explore its potential therapeutic effects, such as its anti-inflammatory and anti-tumorigenic properties.
Synthesemethoden
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% can be synthesized by a variety of methods. The most common method is through the use of a Grignard reaction. This involves the use of a Grignard reagent, such as ethyl magnesium bromide, to react with an aldehyde, such as ethyl formate, to produce 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed at temperatures between 0 and -20°C.
Wissenschaftliche Forschungsanwendungen
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been studied extensively for its potential use in drug delivery systems. It has been found to be an effective carrier for a variety of drugs, including antibiotics, antifungals, and anticancer agents. In addition, 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been studied for its potential use in the production of biopharmaceuticals, such as vaccines and proteins.
Eigenschaften
IUPAC Name |
2-[3-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-5-3-4-10(8-12)13-9-11(14(17)18)6-7-15-13/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYANMZJLRETMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














